Dopamine D2 Receptor Affinity and Enantioselectivity: A 23887 vs. A31472 vs. Flexible Antipsychotics
A 23887 binds to the dopamine D2 receptor (labeled with [3H]raclopride) with a Ki of 2.0 nM. Its enantiomer exhibits a 100-fold lower affinity (Ki = 200 nM, range 190–220 nM), providing a uniquely high enantioselectivity ratio that enables stereochemical mapping of the D2 binding pocket [1]. In the same assay, the closest structural analog A31472 (compound 2) has a D2 Ki of 0.66 nM (range 0.54–0.84 nM), approximately 3-fold more potent than A 23887, while its enantiomer shows a Ki of 6.5 nM (range 5.8–7.5 nM)—a 10-fold enantioselectivity ratio [1]. For comparison, the classical flexible D2 antagonist haloperidol has a reported Ki of approximately 1–4 nM at D2 depending on assay conditions, while spiperone shows sub-nanomolar affinity (Ki ~0.1 nM), but neither exhibits the conformational constraint necessary for unambiguous pharmacophore mapping [1]. The 100-fold enantioselectivity of A 23887 versus only 10-fold for A31472 demonstrates that A 23887 is the superior stereochemical probe for dissecting chiral recognition at the D2 orthosteric site.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) and enantioselectivity ratio |
|---|---|
| Target Compound Data | A 23887 Ki = 2.0 nM; enantiomer Ki = 200 nM; enantioselectivity ratio = 100:1 |
| Comparator Or Baseline | A31472 Ki = 0.66 nM; enantiomer Ki = 6.5 nM; enantioselectivity ratio = 10:1. Haloperidol Ki ≈ 1–4 nM; spiperone Ki ≈ 0.1 nM (no rigid enantiomer pair available). |
| Quantified Difference | A 23887 enantioselectivity ratio is 10-fold greater than that of A31472 (100:1 vs. 10:1); D2 potency is 3-fold lower than A31472 but within typical antipsychotic range. |
| Conditions | [3H]Raclopride radioligand binding assay on striatal membrane preparations; Ki calculated using the LIGAND nonlinear iterative program with standard error ranges (J Med Chem 1991, Table III). |
Why This Matters
The 100-fold enantioselectivity makes A 23887 the preferred tool for stereochemical D2 pharmacophore mapping, while its potency (2.0 nM) avoids the supra-physiological receptor occupancy that complicates interpretation of sub-nanomolar binders like spiperone.
- [1] Froimowitz M, Rämsby S. Conformational properties of semirigid antipsychotic drugs: the pharmacophore for dopamine D-2 antagonist activity. J Med Chem. 1991 May;34(5):1707-14. doi: 10.1021/jm00109a026. PMID: 1674541. View Source
